Product packaging for Isobornyl bromoacetate(Cat. No.:CAS No. 80953-07-7)

Isobornyl bromoacetate

Cat. No.: B1206348
CAS No.: 80953-07-7
M. Wt: 275.18 g/mol
InChI Key: UQVUYLPZSVMLRQ-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Acetate (B1210297) Esters in Organic Chemistry

Halogenated acetate esters are a class of organic compounds that have long been integral to the practice of organic synthesis. rsc.org Their history is intertwined with the development of fundamental reaction mechanisms and their application in building molecular complexity. The presence of a halogen atom, such as bromine or chlorine, adjacent to the ester carbonyl group significantly influences the reactivity of the molecule, making it a potent alkylating agent. acs.org

Historically, the synthesis of these esters often involved the direct esterification of a halogenated acetic acid with an alcohol. researchcommons.org These compounds serve as key precursors in a variety of transformations, including nucleophilic substitution reactions where the halogen acts as a good leaving group. rsc.org The study of their pyrolysis has also provided insights into the thermal decomposition of halogenated organic compounds. acs.org Over time, the utility of halogenated acetate esters has expanded, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials. ontosight.aiontosight.ai

Significance of the Isobornyl Moiety in Synthetic Design and Stereochemical Control

The isobornyl moiety, a bicyclic monoterpene derivative, plays a crucial role in synthetic design, primarily due to its rigid, three-dimensional structure and inherent chirality. nih.govcore.ac.uk This structural rigidity provides a predictable steric environment, which can be exploited to influence the stereochemical outcome of reactions. youtube.com The bulky nature of the isobornyl group can direct incoming reagents to a specific face of a reacting molecule, a concept central to asymmetric synthesis. researchgate.net

The predictable influence of the isobornyl group on reaction stereochemistry has made it a valuable chiral auxiliary. mdpi.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to guide the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary can be removed and often recycled. The development of synthetic methods that provide stereochemical control is a major focus in modern organic chemistry, as the biological activity of many molecules is highly dependent on their three-dimensional structure. nih.govnih.gov The study of rearrangements involving the isobornyl scaffold, such as the Wagner-Meerwein rearrangement, has also been fundamental to the understanding of carbocation chemistry. nih.gov

Overview of Academic Research Trajectories for Isobornyl Bromoacetate (B1195939)

Academic research involving isobornyl bromoacetate has primarily focused on its application as a building block in organic synthesis and as a probe in biochemical studies. Its bifunctional nature, possessing both a chiral auxiliary and a reactive alkylating group, has driven its use in various synthetic endeavors. ontosight.ai

One significant area of research has been its use as an affinity label for studying the active sites of enzymes. For instance, this compound has been employed to specifically label cysteine residues in the active site of cytochrome P-450CAM, providing insights into substrate binding. nih.gov This application leverages the reactivity of the bromoacetate group to form a covalent bond with nucleophilic residues in the protein, while the isobornyl moiety mimics the natural substrate, camphor (B46023).

In synthetic organic chemistry, research has explored the use of this compound in reactions such as the Wittig reaction for the asymmetric synthesis of chiral allenes. uc.pt Furthermore, it has been utilized in the preparation of more complex molecules where the isobornyl group can influence the stereochemistry of subsequent transformations or be a key component of the final target's structure. ontosight.ai The synthesis of this compound itself is a straightforward esterification reaction between isoborneol (B83184) and a bromoacetyl halide. ontosight.aiuc.pt

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC12H19BrO2
AppearanceColorless to pale yellow liquid
Primary ApplicationOrganic synthesis intermediate

Interactive Data Table: Synthetic Applications of this compound

Reaction TypeProduct ClassReference
Wittig ReactionChiral Allenic Esters uc.pt
Affinity LabelingCovalently Modified Proteins nih.gov
Nucleophilic SubstitutionPharmaceutical Intermediates ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19BrO2 B1206348 Isobornyl bromoacetate CAS No. 80953-07-7

Properties

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-bromoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVUYLPZSVMLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CBr)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80953-07-7
Record name Isobornyl bromoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080953077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for Isobornyl Bromoacetate and Analogues

Direct Esterification Routes: Mechanisms and Optimization

Direct esterification represents the most straightforward approach to synthesizing isobornyl bromoacetate (B1195939), typically involving the reaction of isoborneol (B83184) with a bromoacetylating agent.

Reaction of Isoborneol with Bromoacetyl Halides

The reaction of isoborneol with bromoacetyl halides, particularly bromoacetyl bromide, is a common and effective method for the synthesis of isobornyl bromoacetate. uc.pt This reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of isoborneol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion to form the ester.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), at room temperature. uc.pt For instance, the dropwise addition of bromoacetyl bromide to a solution of (1R)-(-)-10-(phenylsulfonyl)isoborneol in dichloromethane, followed by stirring under a nitrogen atmosphere, yields the corresponding (1R)-(-)-10-(phenylsulfonyl)this compound in high yield (94%). uc.pt A similar procedure using (1S)-(+)-10-(phenylsulfonyl)isoborneol provides the (1S)-enantiomer in 91% yield. uc.pt

The general scheme for this reaction is as follows:

Isoborneol + Bromoacetyl Halide → this compound + Hydrogen Halide

This method's efficiency is demonstrated by the high yields reported in the literature.

Role of Basic Catalysts in Esterification Efficiency

In many esterification reactions, basic catalysts are employed to enhance the reaction rate and efficiency. While the direct reaction of isoborneol with a highly reactive bromoacetyl halide can proceed without a catalyst, the presence of a base is often beneficial. The base serves to neutralize the hydrogen halide byproduct formed during the reaction, shifting the equilibrium towards the product side and preventing potential acid-catalyzed side reactions. chemguide.co.uk

Commonly used bases in similar esterification reactions include tertiary amines like triethylamine (B128534) or pyridine. rsc.org These bases are non-nucleophilic enough to not compete with the alcohol in attacking the acyl halide but are sufficiently basic to scavenge the generated acid.

For the synthesis of related isobornyl esters, such as isobornyl acrylate (B77674), triethylamine has been utilized in conjunction with methacryloyl chloride in diethyl ether. rsc.org The choice of base and solvent can significantly impact the reaction yield. For example, in the synthesis of a particular monoterpene acrylate, using dichloromethane as a solvent instead of diethyl ether led to a decrease in yield from 89% to 56%. rsc.org

Exploration of Alternative Synthetic Pathways to the this compound Scaffold

Beyond direct esterification, alternative synthetic routes can provide access to the this compound scaffold, often through the modification of pre-existing isobornyl derivatives.

Functionalization of Isobornyl Derivatives

The isobornyl scaffold can be functionalized in various ways to introduce the necessary groups for subsequent conversion to this compound or its analogues. For example, the synthesis of new aryl derivatives of isobornylphenols has been achieved through Suzuki cross-coupling reactions of bromo-substituted isobornylphenols with arylboronic acids. researchgate.net This demonstrates the versatility of the isobornyl framework for C-C bond formation, a strategy that could potentially be adapted to introduce functionalities that can be converted to a bromoacetate group.

Furthermore, the functionalization of waterborne polyurethane coatings with isobornyl acrylate has been shown to enhance properties like hydrophobicity and resistance to bacterial adhesion. researchgate.net While not a direct synthesis of this compound, this highlights the reactivity of the isobornyl moiety and its amenability to chemical modification.

Strategies for Chiral Control in Isobornyl Derivative Synthesis

The inherent chirality of isoborneol makes it a valuable chiral auxiliary in asymmetric synthesis. chiralpedia.com Maintaining and controlling this chirality during the synthesis of its derivatives is crucial. When synthesizing this compound from a specific enantiomer of isoborneol, the stereocenter at the hydroxyl-bearing carbon is typically retained.

In broader synthetic strategies involving the isobornyl scaffold, chiral control is paramount. For instance, asymmetric Wittig reactions using 10-(phenylsulfonyl)isobornyl (triphenylphosphoranylidene)acetates, derived from the corresponding this compound, allow for the selective synthesis of allenes with axial chirality. uc.pt The use of the (1R)-(-)-10-(phenylsulfonyl)isoborneol unit leads to allenes with an S configuration, while the (1S)-(+)-enantiomer yields allenes with an R configuration. uc.pt

Chiral solvents can also be used to direct the handedness of catalytic reactions, offering another avenue for chiral control. acs.org This "chiral relay" mechanism involves the transfer of chirality from the solvent to a polymer, which then forms a chiral catalyst. acs.org Such innovative approaches could potentially be applied to the synthesis of chiral isobornyl derivatives.

Green Chemistry Approaches in Related Isobornyl Ester Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of isobornyl esters. researchgate.net

Traditional esterification methods often rely on volatile organic compounds (VOCs) and toxic chemicals. rsc.org In contrast, green approaches focus on the use of renewable feedstocks, energy efficiency, waste reduction, and the use of environmentally benign catalysts. rsc.org

For the synthesis of isobornyl acetate (B1210297) from camphene (B42988), heterogeneous catalysts such as cation exchange resins, zeolites, and solid superacids have been explored to replace corrosive mineral acids like sulfuric acid. nih.gov α-Hydroxyl carboxylic acids, which are non-toxic and renewable, have also been investigated as green catalysts for this transformation. nih.gov

The use of silica-supported heteropoly acids has been shown to be an efficient and environmentally friendly method for the liquid-phase esterification of camphene with various carboxylic acids, producing isobornyl carboxylates with high selectivity and yield. scispace.com This approach allows for easy catalyst recovery and reuse. scispace.com Similarly, titanium sulfate (B86663) has been used as a catalyst for the synthesis of long-chain fatty acid isobornyl esters from camphene and fatty acids. mdpi.com

Enzymatic catalysis also presents a green alternative. For example, enantioselective hydrolysis of isobornyl esters using esterases can provide access to optically pure isoborneol isomers. researchgate.net This biocatalytic approach can be integrated into the production of camphor (B46023) from α-pinene, a renewable resource. researchgate.net

Table 1: Research Findings on Isobornyl Ester Synthesis

Catalyst/Method Reactants Product Key Findings Reference
Bromoacetyl bromide (1R)-(-)-10-(phenylsulfonyl)isoborneol (1R)-(-)-10-(phenylsulfonyl)this compound High yield (94%) via direct esterification. uc.pt
Tartaric acid–boric acid Camphene, Acetic Acid Isobornyl acetate Camphene conversion of 86.5% with 78.9% GC content of isobornyl acetate. nih.gov
Silica-supported H3PW12O40 Camphene, Acetic Acid Isobornyl acetate 83% yield at 40 °C with catalyst reusability. scispace.com
Titanium sulfate Camphene, Lauric Acid Isobornyl laurate 74.49% GC content of the product under optimized conditions. mdpi.com
Esterase Racemic isobornyl butyrate Enantiopure isoborneol Enantioselective hydrolysis for kinetic resolution. researchgate.net

Development of Eco-Friendly Catalytic Systems (e.g., α-Hydroxyl Carboxylic Acid Composite Catalysts)

A significant development in the green synthesis of isobornyl esters, specifically the analogue isobornyl acetate, has been the use of α-hydroxyl carboxylic acid (HCA) composite catalysts. mdpi.comresearchgate.net Research has demonstrated a notable synergistic catalytic effect when an HCA, such as tartaric acid or mandelic acid, is combined with boric acid. researchgate.netnih.gov This composite system has proven highly effective in catalyzing the esterification of camphene to produce isobornyl acetate. nih.gov

The investigation into the influencing factors of this catalytic system revealed that the combination of HCA and boric acid is crucial for high efficiency. nih.gov The acidity of aqueous HCA solutions, and thus their catalytic activity, is enhanced by the addition of boric acid, which forms double-ligand complexes with the HCAs. nih.gov The composite catalyst of boric acid and tartaric acid has demonstrated high catalytic activity in other esterification reactions as well, achieving a 98% yield of methyl palmitate. nih.gov

In the synthesis of isobornyl acetate from camphene, using a tartaric acid-boric acid composite catalyst under optimized conditions resulted in a camphene conversion of 92.9%, with the gas chromatography (GC) content and selectivity of isobornyl acetate reaching 88.5% and 95.3%, respectively. researchgate.netnih.gov Similarly, a mandelic acid-boric acid catalyst also showed high efficacy, yielding a camphene conversion rate of 91.2% and an isobornyl acetate GC content of 86.7%. mdpi.com These findings highlight the potential of HCA-boric acid systems as efficient and reusable catalysts for producing isobornyl esters. nih.gov

Table 1: Performance of α-Hydroxyl Carboxylic Acid (HCA)-Boric Acid Composite Catalysts in Isobornyl Acetate Synthesis nih.govmdpi.com

Catalyst SystemCamphene Conversion (%)Isobornyl Acetate GC Content (%)Isobornyl Acetate Selectivity (%)
Tartaric Acid–Boric Acid92.988.595.3
Mandelic Acid–Boric Acid91.286.795.1

Solvent-Free and Aqueous Medium Reaction Conditions

The push towards greener chemical processes has led to the exploration of solvent-free and aqueous-based reaction systems for the synthesis of isoborneol, a key precursor to isobornyl esters. researchgate.netnih.gov The use of mechanochemistry, where mechanical energy drives reactions in the absence of bulk solvents, is one such established method for sustainable synthesis. beilstein-journals.org

In the context of the HCA-boric acid catalytic system, researchers have successfully applied it under solvent-free conditions for the hydration of camphene to produce isoborneol. researchgate.netnih.gov Specifically, a mandelic acid-boric acid catalyst was used to facilitate this reaction, resulting in a product with an isoborneol GC content of 26.1% and a selectivity of 55.9%. researchgate.netnih.gov

Table 2: Effect of Water/Acetic Acid Ratio on Camphene Conversion and Product Formation mdpi.com

Ratio of Water to Acetic AcidCamphene Conversion Rate (%)Isoborneol GC Content (%)Isobornyl Acetate GC Content (%)
0.0886.52.978.9

Chemical Reactivity and Mechanistic Investigations of Isobornyl Bromoacetate

Nucleophilic Substitution Reactions Involving the Bromoacetate (B1195939) Moiety

The primary site of reactivity on isobornyl bromoacetate is the carbon atom bearing the bromine atom. This C-Br bond is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the bromide ion in a classic nucleophilic substitution reaction. The bulky isobornyl group, while not directly participating in the reaction at the bromoacetate moiety, can exert steric influence on the reaction rate and pathway.

Kinetic studies on analogous α-haloesters, such as ethyl bromoacetate, reveal that these reactions typically follow second-order kinetics, being first order in both the haloester and the nucleophile. ias.ac.inias.ac.in This is characteristic of a bimolecular nucleophilic substitution (S_N2) mechanism. In such a mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide), proceeding through a single, high-energy transition state.

For the reaction of ethyl bromoacetate with various nucleophiles, the entropies of activation (ΔS*) are consistently negative, which is expected for a bimolecular reaction where two species combine to form a more ordered transition state. ias.ac.in It is reasonable to infer that this compound would follow a similar S_N2 pathway. However, the sterically hindered isobornyl group adjacent to the reaction center would likely decrease the reaction rate compared to a less hindered ester like ethyl or methyl bromoacetate.

The stereochemistry of an S_N2 reaction involves an inversion of configuration at the electrophilic carbon. However, since the reaction center in this compound (-CH2Br) is prochiral, the substitution itself does not create a new stereocenter. The inherent chirality of the isobornyl moiety remains unaffected during the substitution process.

The bromoacetate moiety reacts with a variety of nucleophiles. Studies on similar bromoacetate esters show reactivity with carboxylate ions, phenoxyacetate (B1228835) ions, and anilines. ias.ac.inias.ac.in The rate of these reactions is sensitive to the electronic properties of the nucleophile.

Effect of Nucleophile Basicity : For a series of related nucleophiles, the reaction rate generally increases with increasing basicity. For instance, reactions with substituted aliphatic carboxylate ions show a fair Brønsted-type correlation, where the logarithm of the rate constant is proportional to the pKa of the nucleophile. ias.ac.in

Electronic Effects : Electron-releasing substituents on the nucleophile enhance its nucleophilicity and accelerate the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and retard the reaction. ias.ac.in For example, in the reaction with substituted phenoxyacetate ions, a negative Hammett ρ value is observed, signifying that the reaction is facilitated by electron donation from the substituent on the benzene (B151609) ring. ias.ac.in

The reaction is also influenced by the solvent. For reactions between ions and neutral molecules, such as a carboxylate ion and this compound, the rate tends to be slower in more polar solvents. This is because the charge on the nucleophile is more stabilized by solvation in a polar solvent, lowering its ground state energy and increasing the activation energy required for the reaction. ias.ac.in

Table 1: Kinetic Data for the Reaction of Ethyl Bromoacetate with Substituted Aliphatic Carboxylate Ions in 90% Acetone-Water Data extrapolated from studies on ethyl bromoacetate to illustrate general principles applicable to the bromoacetate moiety.

Nucleophile (XCOO⁻)k₂ × 10³ (L mol⁻¹ s⁻¹) at 35°CΔH* (kJ mol⁻¹)-ΔS* (J K⁻¹ mol⁻¹)
CH₃CH₂COO⁻3.5568.284.9
ClCH₂COO⁻0.4176.184.5
C₆H₅CH₂COO⁻1.1572.484.1

Source: Adapted from Srinivasan et al., 1989. ias.ac.in

Addition Reactions and Rearrangements

While the primary reactivity lies in substitution at the bromoacetate group, the isobornyl scaffold itself can participate in reactions, particularly under acidic conditions that can lead to carbocation intermediates.

Intramolecular reactions can occur if a nucleophilic center is present within the molecule at a position that allows for cyclization. For this compound itself, there is no suitably positioned internal nucleophile. However, if the isobornyl moiety were modified to contain a hydroxyl or amino group, intramolecular cyclization via an S_N2 reaction could be envisioned, leading to the formation of a new heterocyclic ring system. While this is a common strategy in organic synthesis, specific studies detailing such reactions for this compound derivatives are not prominent in the literature. rsc.org

The isobornyl skeleton is known to undergo Wagner-Meerwein rearrangements. These are carbocation-mediated processes common in terpene chemistry. The synthesis of isobornyl acetate (B1210297) from camphene (B42988) in the presence of acetic acid is a classic example of such a rearrangement. wikipedia.orgscentree.co In this reaction, protonation of camphene leads to a carbocation that rearranges to the more stable isobornyl cation before being trapped by the acetate nucleophile.

It is plausible that under strongly acidic or Lewis acidic conditions, this compound could undergo similar rearrangements. For instance, interaction of the ester oxygen with a Lewis acid could promote the formation of an isobornyl carbocation, which would then be susceptible to rearrangement, potentially leading to isomers. However, these conditions might also favor the cleavage of the ester bond. Mechanistic investigations specifically on this compound rearrangements are not extensively documented.

Radical Reactions and Polymerization Initiation

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a radical. This property allows it to act as an initiator in controlled radical polymerization processes.

This compound is a suitable initiator for Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex (e.g., a copper(I) complex) reversibly abstracts the bromine atom from the initiator to form a carbon-centered radical and a higher oxidation state metal complex (e.g., copper(II) bromide). This radical can then add to a monomer, initiating a polymer chain. The reversible nature of the bromine abstraction allows for controlled growth of the polymer chains, leading to polymers with well-defined molecular weights and low dispersity.

Interactions with Biological Macromolecules as Chemical Probes and Affinity Reagents

This compound has been utilized as an affinity reagent and chemical probe to investigate the structure and function of biological macromolecules, particularly proteins. nih.gov Affinity reagents are molecules designed to specifically bind to a target site on a macromolecule, often followed by the formation of a covalent bond, which allows for the identification and characterization of that site. nih.govfrontiersin.org The isobornyl portion of the molecule acts as a structural mimic for substrates of certain enzymes, guiding the reactive bromoacetate group to the active site.

The bromoacetate group is a classic alkylating agent that readily reacts with nucleophilic amino acid side chains. thermofisher.com Among the amino acids, the thiol group of cysteine is a particularly strong nucleophile at physiological pH and is a common target for such reagents. nih.gov this compound has been demonstrated to function as a specific affinity label for cysteine residues within the active site of enzymes.

A key example is its use in studying cytochrome P-450CAM. nih.gov In this study, this compound was used as an affinity reagent to specifically label a cysteine residue. The bulky, hydrophobic isobornyl group mimics the natural substrate of the enzyme, camphor (B46023), thereby directing the reagent to the substrate-binding site. nih.gov Once positioned, the electrophilic bromoacetate moiety reacts with a nearby nucleophilic cysteine residue, forming a stable thioether bond and covalently labeling the active site. nih.gov This specific labeling is competitively inhibited by the presence of the actual substrate, camphor, confirming that the modification occurs at the substrate-binding site. nih.gov

The covalent adduct formation between this compound and proteins, particularly with cysteine residues, proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction.

The mechanism involves:

Nucleophilic Attack: The deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as the nucleophile.

Transition State: The thiolate attacks the carbon atom bearing the bromine atom in the bromoacetate moiety. This forms a trigonal bipyramidal transition state where the sulfur-carbon bond is forming and the carbon-bromine bond is breaking.

Displacement: The bromide ion is displaced as a leaving group, resulting in the formation of a stable thioether linkage between the protein and the isobornyl acetate group. The resulting modified cysteine is an S-carboxymethylcysteine derivative. nih.gov

While the outline mentions Replication Protein A (RPA), a major eukaryotic single-strand DNA binding protein, specific studies detailing the use of this compound to probe this protein were not identified in the reviewed literature. nih.govnih.gov However, the chemical principles of adduct formation would remain the same if RPA were targeted, provided an accessible and reactive nucleophilic residue (like cysteine) is present at the binding site of interest.

Table 2: Kinetic Data for this compound Labeling of Cytochrome P-450CAM

Time Equivalents of S-carboxymethylcysteine formed (per equivalent of label)
5 min 0.3

Data derived from a study on the affinity labeling of cytochrome P-450CAM. nih.gov This demonstrates the time-dependent formation of the covalent adduct.

Determining the structure of the covalent complex formed after protein modification by this compound is crucial for understanding the interaction. A combination of biochemical and biophysical techniques is employed for this purpose.

Identification of Modification Site: Initially, the formation of the covalent complex can be monitored biochemically. In the case of cytochrome P-450CAM, this was achieved by acid hydrolysis of the modified protein followed by amino acid analysis to quantify the amount of S-carboxymethylcysteine formed. nih.gov Modern approaches predominantly use mass spectrometry (MS). The modified protein is digested into smaller peptides using a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass increase corresponding to the addition of the isobornyl acetate group allows for the identification of the modified peptide and, through fragmentation analysis, the precise amino acid residue that was labeled. nih.govmdpi.com

High-Resolution Structural Analysis: To understand the three-dimensional arrangement of the adduct within the protein, high-resolution structural methods are required. X-ray crystallography can provide a detailed atomic-level picture of the modified protein, revealing how the this compound adduct is oriented within the active site and the conformational changes that may have occurred in the protein upon labeling. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for smaller proteins, to characterize the structure of the covalent complex in solution. mdpi.com These structural elucidation techniques are essential for validating the binding model and fully interpreting the functional consequences of the covalent modification. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of Isobornyl Bromoacetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. mdpi.com While specific spectral data for Isobornyl Bromoacetate (B1195939) is not extensively published, a robust analysis can be conducted by examining its close structural analogue, Isobornyl Acetate (B1210297), for which complete spectral assignments are well-documented. mdpi.comresearchgate.netnih.gov

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for verifying the molecular structure and assessing the purity of a sample. In the case of the isobornyl framework, the rigid bicyclic nature of the molecule results in a complex and well-dispersed spectrum, allowing for the unambiguous assignment of most protons and carbons. nih.gov

For the analogue Isobornyl Acetate, the proton attached to the carbon bearing the ester group (H-2) is shifted downfield due to the electron-withdrawing effect of the oxygen atom. mdpi.com The three methyl groups on the bornyl skeleton (C-8, C-9, and C-10) typically appear as distinct singlets in the upfield region of the ¹H spectrum.

In ¹³C NMR, the carbonyl carbon of the ester group exhibits a characteristic resonance in the far downfield region (~170 ppm). The carbon attached to the ester oxygen (C-2) is also significantly deshielded, while the carbons of the three methyl groups resonate in the upfield region.

For Isobornyl Bromoacetate, the spectra would show predictable variations. The protons on the methylene (B1212753) group adjacent to the bromine atom (Br-CH₂ -COO) would appear as a distinct singlet, significantly downfield-shifted compared to the methyl protons of Isobornyl Acetate, due to the strong deshielding effect of the bromine atom. The corresponding carbon of this methylene group would also be clearly identifiable in the ¹³C NMR spectrum. The purity of a sample can be readily determined by the absence of extraneous peaks in both ¹H and ¹³C spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Isobornyl Acetate in CDCl₃ Data extrapolated from studies on isoborneol (B83184) derivatives. mdpi.comnih.gov

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2 (CH-O)~4.67~80.5
C=O-~170.8
1 (Quaternary C)-~48.9
7 (Quaternary C)-~46.7
4 (CH)~1.70~45.0
3 (CH₂)~1.77, ~1.15~38.9
5 (CH₂)~1.55, ~1.05~33.7
6 (CH₂)~1.65, ~1.25~27.1
10 (CH₃)~0.98~20.1
8 (CH₃)~0.84~19.7
9 (CH₃)~0.84~18.9
Acetyl CH₃~2.01~21.3

For molecules with overlapping signals or for definitive confirmation of assignments, two-dimensional (2D) NMR techniques are employed. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov An HSQC spectrum of this compound would unambiguously link each proton signal of the bicyclic system to its corresponding carbon, confirming the assignments made from 1D spectra.

Total Correlation Spectroscopy (TOCSY): This experiment shows correlations between all protons within a coupled spin system. researchgate.net In the isobornyl framework, a TOCSY spectrum would reveal the complete network of coupled protons, helping to trace the connectivity through the C-5, C-6, and C-4 protons, for example.

When this compound is used as a monomer or initiator to create polymers, NMR spectroscopy is vital for analyzing the microstructure of the resulting polymeric chains. Research on analogous polymers, such as Poly(isobornyl acrylate) and Poly(isobornyl methacrylate), demonstrates the power of this approach. researchgate.netresearchgate.netenpress-publisher.com

By analyzing the fine splitting in the ¹³C NMR signals for the carbonyl, methine, or methyl carbons, the stereochemical arrangement of adjacent monomer units (tacticity) can be determined. enpress-publisher.com Specific resonance patterns can be assigned to different diad (m, r) and triad (B1167595) (mm, mr, rr) configurational sequences, providing a quantitative measure of the polymer's stereoregularity. researchgate.net Furthermore, in copolymers, ¹H NMR is used to calculate the relative incorporation of each monomer, while ¹³C NMR can elucidate the compositional sequence (i.e., how the different monomers are arranged along the chain). enpress-publisher.com Two-dimensional techniques like HSQC and HMBC are often essential to resolve the highly overlapped signals in these complex polymer spectra. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. kurouskilab.com They are excellent for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound are expected to be dominated by vibrations characteristic of the ester functional group and the hydrocarbon skeleton.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1735-1750 cm⁻¹, is the most prominent feature of the ester group. This band is also observable, though often weaker, in the Raman spectrum.

C-O Stretch: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region of the IR spectrum, generally between 1000-1300 cm⁻¹.

C-H Stretch and Bend: Vibrations from the numerous C-H bonds in the isobornyl structure and the bromoacetate moiety will appear in their characteristic regions (e.g., ~2850-3000 cm⁻¹ for stretching).

C-Br Stretch: A key diagnostic peak for this compound would be the C-Br stretching vibration. This band is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 500-600 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Based on data for Isobornyl Acetate nist.govchemicalbook.com and known functional group frequencies. nist.gov

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H StretchingAlkyl (CH, CH₂, CH₃)2850 - 3000StrongStrong
C=O StretchingEster1735 - 1750Very StrongMedium
CH₂/CH₃ BendingAlkyl1370 - 1470MediumMedium
C-O StretchingEster1000 - 1300StrongWeak
C-Br StretchingAlkyl Halide500 - 600Medium-StrongStrong

While the isobornyl cage is rigid, rotation can occur around single bonds, such as the O-C(O) bond of the ester group, leading to different conformational isomers (rotamers). Vibrational spectroscopy, particularly when combined with computational chemistry, can be used to study these conformers. nih.gov Different conformers may exhibit subtle but measurable differences in their vibrational frequencies. By comparing the experimental IR and Raman spectra with spectra predicted for different stable conformers using methods like Density Functional Theory (DFT), it is possible to determine the preferred conformation in the solid state or in solution and to study the energetics of conformational changes. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and structure of an analyte.

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure m/z values to several decimal places. libretexts.org This high degree of accuracy allows for the determination of a compound's exact molecular formula. While low-resolution instruments might identify two different compounds as having the same integer mass, HRMS can differentiate them based on the minute mass differences arising from their distinct elemental compositions. libretexts.org This is possible because the exact mass of an atom is not an integer value (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁶O = 15.9949 amu). libretexts.org

For this compound, with the molecular formula C₁₂H₁₉BrO₂, HRMS can confirm this composition by matching the experimentally measured mass to the theoretically calculated exact mass. This provides a high degree of confidence in the compound's identity, distinguishing it from any potential isobaric (same nominal mass) impurities or isomers. nih.gov

Table 1: High-Resolution Mass Spectrometry Data for this compound This table presents a hypothetical comparison between the theoretical exact mass of this compound and a potential experimental value obtained via HRMS, demonstrating the high accuracy of the technique.

Parameter Value
Molecular Formula C₁₂H₁₉BrO₂
Isotope Composition ¹²C₁₂, ¹H₁₉, ⁷⁹Br₁, ¹⁶O₂
Theoretical Exact Mass (Monoisotopic) 289.05359 amu
Hypothetical Measured Mass 289.05362 amu
Mass Difference +0.00003 amu

In mass spectrometry, particularly with techniques like Electron Ionization (EI), molecules not only get ionized but also fragment into smaller, characteristic charged particles. The pattern of these fragments serves as a molecular fingerprint that can be used to elucidate the original structure.

The fragmentation of this compound is expected to follow pathways typical for esters and halogenated compounds. Key fragmentation mechanisms include alpha cleavage and inductive cleavage. youtube.com

Alpha Cleavage: This process involves the cleavage of a bond adjacent to a functional group. For this compound, alpha cleavage next to the carbonyl group could lead to the loss of the isobornyl radical or the bromoacetoxy radical.

Loss of Neutral Molecules: A common pathway is the loss of small, stable neutral molecules. The molecular ion of this compound could lose a bromoacetyl radical (•CH₂BrCO) or bromoacetic acid (CH₂BrCOOH) through rearrangement.

Fragmentation of the Isobornyl Moiety: The bicyclic isobornyl structure itself can undergo characteristic fragmentation, often leading to a base peak corresponding to the stable bornyl cation or related fragments.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table outlines the likely fragmentation pathways for this compound under electron ionization, predicting the mass-to-charge ratio (m/z) and the chemical identity of the resulting fragments.

Predicted m/z Proposed Fragment Identity Fragmentation Pathway
289/291 [C₁₂H₁₉BrO₂]⁺ Molecular Ion (M⁺) showing isotopic pattern for Bromine (⁷⁹Br/⁸¹Br)
211 [C₁₀H₁₇O₂]⁺ Loss of •CH₂Br radical
151 [C₁₀H₁₇O]⁺ Loss of •CH₂BrCO radical
136 [C₁₀H₁₆]⁺ Loss of bromoacetic acid (rearrangement)
121 [C₉H₁₃]⁺ Further fragmentation of the isobornyl moiety

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound and for separating it from its isomers, such as bornyl bromoacetate, or from other components in a reaction mixture.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert gas mobile phase. The separation of isomers like bornyl and isobornyl acetate has been successfully demonstrated using GC, often employing chiral columns to resolve different stereoisomers. researchgate.net A similar approach would be effective for this compound.

Table 3: Illustrative Gas Chromatography Method Parameters This table provides typical starting parameters for developing a GC method for the analysis of this compound.

Parameter Typical Condition Purpose
Column Chiral (e.g., Cyclodextrin-based) or non-polar (e.g., DB-5, HP-5MS) Separation of stereoisomers (chiral) or general purity analysis (non-polar)
Injector Temperature 250 °C Ensures complete and rapid vaporization of the analyte
Carrier Gas Helium or Hydrogen Mobile phase to carry the analyte through the column
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min Optimizes separation of compounds with different boiling points

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | Provides structural identification (MS) or quantitative analysis (FID) |

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that may not be sufficiently volatile or stable for GC. For compounds like this compound and its isomers, reversed-phase HPLC is a common approach. semanticscholar.org In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Studies on the separation of bornyl acetate and isobornyl acetate have shown that mobile phase composition (e.g., acetonitrile-water vs. isopropyl alcohol-water) significantly affects peak shape and retention time. doi.org

Table 4: Illustrative Liquid Chromatography Method Parameters This table outlines a potential HPLC method for the separation and analysis of this compound, based on methods used for similar compounds.

Parameter Typical Condition Purpose
Column C18 (e.g., Agilent Zorbax XDB) Reversed-phase separation based on hydrophobicity
Mobile Phase Acetonitrile / Water gradient Elutes compounds based on their polarity
Flow Rate 1.0 mL/min Controls the speed of the separation and analysis time
Column Temperature 30 °C Maintains consistent retention times and improves peak shape

| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm | Detects the analyte based on its absorbance of UV light |

Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for a given analytical method. researchgate.net While this compound itself may not always require derivatization for GC or LC analysis, the technique is crucial when analyzing its precursors or potential hydrolysis products.

The primary goals of derivatization in chromatography are:

To increase the volatility and thermal stability of polar compounds for GC analysis. libretexts.org

To improve chromatographic separation and peak shape. researchgate.net

To enhance detector response by introducing a chemical group that is more sensitive to a specific detector (e.g., a chromophore for UV detection or a halogen for Electron Capture Detection). researchgate.net

For example, if analyzing the synthesis of this compound from isoborneol, any unreacted isoborneol could be derivatized. Silylation (reacting with a reagent like BSTFA) or acylation would convert the polar alcohol group into a less polar, more volatile ether or ester, resulting in sharper, more symmetrical peaks in a gas chromatogram. gcms.cz Similarly, if analyzing for the hydrolysis product, bromoacetic acid, it could be converted to a more volatile ester (e.g., a methyl ester) for GC analysis. libretexts.org

Table 5: Common Derivatization Strategies Relevant to this compound Analysis This table summarizes common derivatization reagents and their applications for functional groups that may be present in a sample containing this compound or its related precursors and byproducts.

Derivatization Type Reagent Example Target Functional Group Purpose
Silylation BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Alcohols (-OH), Carboxylic Acids (-COOH) Increases volatility and thermal stability for GC
Acylation Acetic Anhydride Alcohols (-OH), Amines (-NH₂) Improves peak shape and thermal stability for GC
Alkylation/Esterification BF₃-Methanol Carboxylic Acids (-COOH) Creates volatile esters for GC analysis

| UV-Labeling | Dansyl Chloride | Alcohols (-OH), Amines (-NH₂) | Introduces a chromophore for enhanced UV detection in HPLC |

Computational and Theoretical Studies on Isobornyl Bromoacetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, such as Density Functional Theory (DFT) and ab initio calculations, could provide valuable information about isobornyl bromoacetate (B1195939).

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common approach to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap can provide insights into the molecule's stability and reactivity. For isobornyl bromoacetate, such an analysis would identify the likely sites for nucleophilic and electrophilic attack. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not documented in the available literature.

Transition State Modeling for Reaction Mechanisms

Transition state theory is crucial for understanding the kinetics and mechanisms of chemical reactions. Computational modeling can be used to locate and characterize the transition state structures of reactions involving this compound, such as its synthesis or subsequent transformations. This would involve calculating the potential energy surface of the reaction to identify the highest energy point along the reaction coordinate. This information would be invaluable for optimizing reaction conditions and understanding the factors that control reaction rates. At present, there are no published studies that model the transition states for reactions involving this compound.

Evaluation of Stereoselectivity in Reactions

The rigid, bicyclic structure of the isobornyl group often imparts significant stereocontrol in chemical reactions. Computational methods can be employed to predict and explain the stereochemical outcomes of reactions involving this compound. By calculating the energies of different diastereomeric transition states, it would be possible to predict which stereoisomer is preferentially formed. Such studies would be highly relevant to the synthetic applications of this compound, but they have not been reported in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Conformational Analysis and Stereochemical Preferences

The isobornyl moiety has distinct conformational preferences that can influence its reactivity. MD simulations could be used to explore the accessible conformations of this compound and determine their relative energies and populations. This would provide a dynamic picture of the molecule's structure and how its shape influences its chemical behavior. Currently, there is a lack of published conformational analysis of this compound using molecular dynamics.

Solvation Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and outcome. MD simulations can explicitly model the interactions between this compound and solvent molecules, providing insights into how the solvent influences its conformation and reactivity. Such simulations could help in the rational selection of solvents to optimize chemical processes involving this compound. However, specific studies on the solvation effects of this compound are not available.

Synthetic Utility and Chemical Derivatization Strategies of Isobornyl Bromoacetate

Role as an Intermediate in Multi-Step Organic Syntheses

The compound is a valuable intermediate, particularly in reactions that form new carbon-carbon bonds and in the construction of complex heterocyclic systems.

Isobornyl bromoacetate (B1195939) is an ideal precursor for the Reformatsky reaction, a classic method for forming carbon-carbon bonds. wikipedia.orgbyjus.com This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. organic-chemistry.orgthermofisher.com The process begins with the oxidative insertion of zinc into the carbon-bromine bond of isobornyl bromoacetate, forming an organozinc intermediate known as a Reformatsky enolate. wikipedia.org This enolate is nucleophilic enough to attack a carbonyl carbon but is generally not reactive enough to self-condense with another ester molecule, which is a significant advantage. byjus.com

The reaction with a generic ketone is illustrated below: Step 1: Formation of the Reformatsky Enolate

Step 2: Nucleophilic addition to a carbonyl

Step 3: Acidic Workup

Beyond the Reformatsky reaction, α-bromo esters can participate in other important C-C bond-forming reactions. For instance, catalytic asymmetric cross-coupling reactions with aryl metal reagents, often catalyzed by nickel complexes, provide a route to α-aryl carboxylic acid derivatives. acs.org The use of racemic α-bromo esters in such dynamic kinetic resolution processes can yield α-aryl esters with high enantiomeric excess. acs.org

Table 1: Potential Carbon-Carbon Bond Forming Reactions
Reaction NameReactantsProduct TypeKey Feature
Reformatsky ReactionThis compound, Aldehyde/Ketone, Znβ-Hydroxy esterForms a stable organozinc enolate intermediate. byjus.com
Asymmetric Cross-CouplingThis compound, Aryl silane, Ni catalystα-Aryl esterCan achieve high enantioselectivity with appropriate chiral ligands. acs.org

The α-bromoacetate moiety is a key synthon for building various heterocyclic rings. By analogy with simpler α-halo esters like ethyl bromoacetate, this compound can be expected to react with dinucleophilic reagents to form heterocycles. For example, the reaction of ethyl bromoacetate with thiosemicarbazone derivatives is a known method for synthesizing thiazolidinone rings. sciepub.com Similarly, this compound could condense with reagents such as thiourea (B124793) or thioamides in reactions like the Hantzsch thiazole (B1198619) synthesis to produce thiazoles bearing an isobornyl ester side chain. These reactions typically involve an initial nucleophilic attack by a heteroatom (like sulfur or nitrogen) on the α-carbon, displacing the bromide, followed by an intramolecular cyclization/condensation.

Derivatization for Analytical and Material Science Purposes

The reactivity of the carbon-bromine bond allows for the straightforward derivatization of this compound, enabling its use in creating specialized molecules and integrating it into larger macromolecular structures.

The bromine atom in this compound is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows the isobornyl acetate (B1210297) unit to be attached to other molecules, serving as a bulky, hydrophobic, and chiral tag. Such derivatization is useful for creating molecular probes for analytical studies or for modifying the properties of bioactive molecules. This strategy is analogous to the functionalization of bromo-derivatives of isobornylphenols, which are used as precursors in Suzuki cross-coupling reactions to synthesize more complex aryl derivatives. researchgate.net

Table 2: Examples of Nucleophilic Derivatization
NucleophileProduct Functional GroupPotential Application
Sodium azide (B81097) (NaN3)α-Azido esterPrecursor for α-amino acids or click chemistry.
Potassium thioacetate (B1230152) (KSAc)α-Thioacetyl esterPrecursor for α-thiol esters.
Primary/Secondary Amine (R2NH)α-Amino esterSynthesis of non-canonical amino acid derivatives.

While this compound itself lacks a polymerizable double bond and is therefore not a conventional monomer, its chemical cousins, isobornyl acrylate (B77674) and isobornyl methacrylate (B99206) (IBOMA), are widely used in the polymer industry. These monomers are valued for imparting high glass transition temperatures (Tg > 190 °C), thermal stability, and rigidity to polymer chains due to the bulky, bicyclic structure of the isobornyl group. mdpi.comresearchgate.net

However, the α-bromo ester functionality of this compound makes it an excellent candidate as an initiator for controlled radical polymerization techniques, specifically Atom Transfer Radical Polymerization (ATRP). In this role, the carbon-bromine bond is homolytically cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of monomers like acrylates, methacrylates, or styrene. The resulting polymer chain would possess an isobornyl acetate group at one terminus, providing a method for creating end-functionalized polymers with the specific properties conferred by the isobornyl moiety. This approach is distinct from the function of conventional chain transfer agents, which typically regulate molecular weight in free-radical polymerizations.

Asymmetric Synthesis Applications

The most significant potential application of this compound lies in asymmetric synthesis, where the (-)-isobornyl group can act as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. youtube.com

In the context of the Reformatsky reaction, when the enolate of this compound adds to a prochiral aldehyde or an unsymmetrical ketone, the bulky chiral isobornyl group sterically directs the approach of the enolate to one of the two faces of the carbonyl. This facial discrimination leads to the preferential formation of one diastereomer of the β-hydroxy ester product over the other. nih.gov Subsequent hydrolysis of the ester linkage removes the chiral auxiliary (as isoborneol), yielding an enantiomerically enriched β-hydroxy acid. This strategy provides a powerful method for controlling the absolute stereochemistry of the newly formed stereocenters.

Chiral Auxiliary or Building Block in Stereoselective Transformations

The rigid, bicyclic structure of the isobornyl group, derived from the natural terpene camphor (B46023), makes it an attractive candidate for a chiral auxiliary. This framework can provide a well-defined steric environment, influencing the approach of reagents to a prochiral center and thereby inducing asymmetry in the product. The bromoacetate functionality of this compound introduces a reactive site that can be readily incorporated into various molecular frameworks.

The general strategy for employing a chiral auxiliary, such as this compound, involves the temporary attachment of the auxiliary to a substrate molecule. Subsequent diastereoselective reactions are then performed, where the chirality of the auxiliary directs the stereochemical outcome. Finally, the auxiliary is cleaved from the product, ideally in a way that allows for its recovery and reuse.

While the concept is sound, a thorough review of the scientific literature reveals a notable lack of specific examples detailing the use of this compound as a chiral auxiliary or building block in stereoselective transformations. Research in this area has more prominently featured other camphor-derived auxiliaries. For instance, camphor-derived sultams and oxazolidinones have been extensively studied and successfully applied in a wide range of asymmetric reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. These established auxiliaries have demonstrated high levels of stereocontrol, leading to the synthesis of a diverse array of enantiomerically enriched compounds.

The potential of this compound in this context remains largely theoretical in the absence of published research. To evaluate its efficacy, studies would need to be conducted to assess its performance in various asymmetric transformations. Key parameters to investigate would include the level of diastereoselectivity achieved, the ease of attachment and cleavage of the auxiliary, and its recyclability.

Below is a hypothetical data table illustrating the type of research findings that would be necessary to establish the utility of this compound as a chiral auxiliary in a representative reaction, such as an asymmetric alkylation.

Hypothetical Data for the Asymmetric Alkylation of a Prochiral Enolate Using this compound as a Chiral Auxiliary

EntryElectrophileBaseTemperature (°C)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDA-78Not Determined
2Methyl iodideNaHMDS-78Not Determined
3Ethyl iodideKHMDS-78Not Determined
4Isopropyl iodideLDA-40Not Determined

Note: This data is purely illustrative and not based on actual experimental results, as no such data has been found in the public domain.

For this compound to be considered a viable chiral building block, its incorporation into a target molecule would need to impart a specific and desirable stereochemistry that is maintained throughout a synthetic sequence. Its utility would be further enhanced if the isobornyl moiety could be strategically removed or modified in later steps.

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for Isobornyl Bromoacetate (B1195939) Transformations

The development of innovative catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving isobornyl bromoacetate. While traditional acid catalysts have been used for esterification, research is now moving towards more sophisticated and environmentally benign alternatives.

Future work will likely focus on several key areas:

Heterogeneous Catalysts: To overcome issues associated with corrosive and difficult-to-remove catalysts like sulfuric acid, research is exploring solid acid catalysts. mdpi.com Systems such as zeolite molecular sieves, solid superacids (e.g., MoO₃/ZrO₂), and cation exchange resins offer advantages like easier separation, reusability, and reduced environmental impact. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts is a growing field. For transformations of this compound, organocatalysts could offer high levels of stereocontrol and functional group tolerance under mild reaction conditions.

Transition-Metal Catalysis: Palladium complexes have proven effective in cross-coupling reactions with related compounds like bromo-substituted isobornylphenols. researchgate.net Future research could expand this to this compound, enabling Suzuki, Heck, and Sonogashira coupling reactions to introduce diverse substituents. The use of solvated transition-metal cations may also unlock novel catalytic transformations. psu.edu

Biocatalysis: Enzymes and whole-cell systems present a green and highly selective alternative for synthesizing and transforming chiral esters. Lipases, for instance, could be employed for the regioselective and stereoselective hydrolysis or synthesis of this compound derivatives.

Catalyst TypePotential Application for Isobornyl BromoacetateKey AdvantagesHeterogeneous Catalysts (e.g., Zeolites, Solid Acids)Synthesis and substitution reactionsReusability, reduced waste, improved separation mdpi.comPalladium ComplexesCross-coupling reactions (e.g., Suzuki, Heck)Formation of C-C bonds, introduction of complex moieties researchgate.netBiocatalysts (e.g., Lipases)Enantioselective synthesis and hydrolysisHigh selectivity, mild conditions, green chemistry

Integration of Flow Chemistry Techniques for Enhanced Synthesis and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing. polimi.it Its integration into the synthesis and transformation of this compound can lead to enhanced efficiency, safety, and scalability.

Key benefits and future applications include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, which is critical for managing exothermic reactions and improving product selectivity. uc.pt

Enhanced Safety: Conducting reactions in a small, contained volume minimizes the risks associated with handling hazardous reagents and intermediates. This allows for the exploration of reaction conditions, such as higher temperatures and pressures, that would be unsafe in large-scale batch reactors. polimi.it

Scalability and Automation: Scaling up production in a flow system is achieved by running the system for longer periods or by numbering up (running multiple systems in parallel). uc.pt This modularity, combined with automation, can lead to highly efficient and reproducible manufacturing of this compound and its derivatives. durham.ac.uk A continuous flow process could be designed for the esterification of isoborneol (B83184) followed by in-line purification, significantly reducing production time. durham.ac.uk

ParameterBatch ProcessingFlow ChemistryHeat TransferLimited by vessel surface areaHighly efficient due to high surface-to-volume ratio uc.ptSafetyHigher risk with large volumes of hazardous materialsInherently safer with small reactor volumes uc.ptScalabilityComplex, requires re-optimizationStraightforward (time or numbering-up) uc.ptReproducibilityCan vary between batchesHigh, due to precise control of parameters uc.pt

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is becoming an indispensable tool for understanding reaction mechanisms and predicting chemical behavior. The application of advanced modeling techniques to this compound can accelerate the discovery of new reactions and optimize existing processes.

Future research will leverage computational tools to:

Elucidate Reaction Mechanisms: Methods like Density Functional Theory (DFT) can be used to map out the energy profiles of reaction pathways, identify transition states, and understand the role of catalysts. This insight is crucial for designing more efficient synthetic routes.

Predict Reactivity and Selectivity: Computational models can predict how the sterically demanding isobornyl group influences the reactivity of the bromoacetate moiety. This can guide the choice of reagents and conditions to achieve desired outcomes, such as stereoselectivity.

Design Novel Catalysts: Molecular modeling can be used to design catalysts with specific properties tailored for this compound transformations. By simulating the interaction between the substrate and the catalyst's active site, researchers can optimize catalyst structure for enhanced activity and selectivity. frontiersin.org Techniques such as Quantum Mechanics/Molecular Mechanics (QM/MM) methods can provide detailed atomistic descriptions of these interactions. frontiersin.org

Exploration of New Reactivity Modes and Unconventional Synthetic Applications

Beyond its role as a simple alkylating agent, future research aims to uncover novel reactivity modes for this compound. The unique combination of a bulky terpenoid scaffold and a reactive bromoacetate functional group opens doors to unconventional synthetic applications.

Emerging areas of exploration include:

Photoredox Catalysis: The bromoacetate group can be a precursor for radical species under photoredox conditions. This could enable a range of new C-C and C-heteroatom bond-forming reactions that are not accessible through traditional ionic pathways.

Domino and Cascade Reactions: The this compound structure is well-suited for designing domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For example, an initial substitution at the bromoacetate position could be followed by an intramolecular cyclization involving the terpene backbone.

Synthesis of Novel Terpenoid Hybrids: this compound can serve as a building block for creating hybrid molecules that combine the structural features of terpenoids with other pharmacologically relevant scaffolds. This could involve using the bromoacetate as a handle to attach the isobornyl group to complex natural products or drug molecules.

Electrochemical Synthesis: Electrosynthesis offers a green and powerful method for generating reactive intermediates. The electrochemical reduction of the C-Br bond in this compound could generate carbanions or radicals for use in novel synthetic transformations.

Q & A

Q. What are the recommended experimental protocols for synthesizing isobornyl bromoacetate, and how can its purity be validated?

this compound can be synthesized via alkylation reactions, such as the reaction of isoborneol with bromoacetyl bromide in the presence of a base (e.g., triethylamine). Post-synthesis purification typically involves fractional distillation or column chromatography. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm esterification and assess stereochemical integrity, particularly for bicyclic terpene derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

this compound shares reactivity hazards with other bromoacetate esters, including skin/eye irritation and respiratory toxicity. Use solvent-resistant gloves (e.g., nitrile), fume hoods for vapor control, and emergency eyewash stations. Acute exposure protocols should align with OSHA guidelines for bromoacetates, including immediate decontamination and medical evaluation for pulmonary edema risk .

Q. How can researchers characterize the stereochemical configuration of this compound?

The bicyclic structure of isobornyl derivatives introduces stereochemical complexity. High-resolution NMR (e.g., 2D COSY, NOESY) can resolve exo/endo isomerism by analyzing coupling constants and nuclear Overhauser effects. X-ray crystallography provides definitive stereochemical assignment, though computational modeling (DFT) may predict preferred conformations when crystals are challenging to obtain .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reactivity of this compound in protein active-site labeling?

In cytochrome P450 studies, this compound acts as a cysteine-targeting affinity reagent. Design kinetic assays using UV-Vis spectroscopy to monitor heme displacement or fluorescence quenching upon binding. Competitive inhibition studies with substrate analogs (e.g., camphor) and site-directed mutagenesis can identify specific binding residues. Radiolabeled analogs (³H/¹⁴C) enhance detection sensitivity in binding assays .

Q. How does copolymerization with this compound influence the thermal and mechanical properties of acrylate-based polymers?

Incorporating this compound into copolymers (e.g., with methyl acrylate or acrylonitrile) enhances thermal stability due to its rigid bicyclic structure. Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and thermogravimetric analysis (TGA) for decomposition profiles. Steric effects from the isobornyl group reduce chain mobility, increasing tensile modulus, as quantified via dynamic mechanical analysis (DMA) .

Q. What mechanistic insights explain the electron-transfer reactions of bromoacetate esters like this compound in radical-mediated systems?

Bromoacetates undergo proton-coupled electron transfer (PCET) with radicals (e.g., α-hydroxyethyl radicals). Use γ-radiolysis to generate radicals in aqueous ethanol solutions, and monitor reaction kinetics via pulse radiolysis coupled with UV detection. Computational studies (DFT) predict transition states and activation barriers, revealing bromine’s leaving-group propensity compared to chloro/fluoro analogs .

Methodological Considerations

Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvent systems?

Solvent polarity and proticity significantly influence bromoacetate reactivity. For example, polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding. Use linear free-energy relationships (LFERs) or Kamlet-Taft parameters to correlate solvent effects with reaction rates systematically .

Q. What analytical strategies differentiate this compound from structural analogs like bornyl or ethyl bromoacetate?

GC-MS with chiral columns can separate enantiomers, while IR spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). High-resolution MS (HRMS) distinguishes molecular formulas, and tandem MS/MS fragmentation patterns reveal structural motifs (e.g., bicyclic vs. linear esters) .

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